Moxidectin-d3

Description

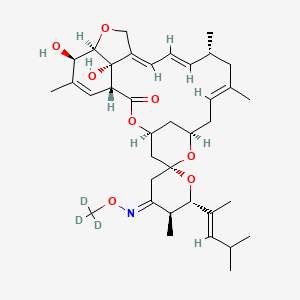

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H53NO8 |

|---|---|

Molecular Weight |

642.8 g/mol |

IUPAC Name |

(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3 |

InChI Key |

YZBLFMPOMVTDJY-PDCIGAOYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C/1\C[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]([C@H]1C)/C(=C/C(C)C)/C |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |

Origin of Product |

United States |

Moxidectin D3: a Deuterated Analog for Scientific Inquiry

Structural Context of Moxidectin (B1677422) and its Deuterated Form

Moxidectin is a complex chemical compound classified as a macrocyclic lactone (ML). nih.govnih.govwikipedia.org This class of compounds is characterized by a large lactone ring, which is a cyclic ester. nih.gov The macrocyclic lactones are divided into two main subfamilies: the avermectins and the milbemycins. nih.govnih.gov Moxidectin belongs to the milbemycin group, which also includes compounds like milbemycin oxime and nemadectin (B27624). nih.govhuveta.hu

Structurally, moxidectin is a semisynthetic derivative of nemadectin, a natural product generated through the fermentation of the bacterium Streptomyces cyanogriseus. wikipedia.org Its chemical architecture features a 16-member macrocyclic lactone ring fused with a benzofuran (B130515) and a spiroketal functional group, a common pharmacophore for this class of molecules. nih.gov This intricate structure is fundamental to its biological activity.

Moxidectin-d3 is a stable, isotopically labeled version of moxidectin. medchemexpress.commedchemexpress.com The "d3" designation indicates that three hydrogen atoms (protium, ¹H) in the molecule have been replaced by three deuterium (B1214612) atoms (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comwikipedia.org

The precise location of this isotopic substitution is on the methoxy (B1213986) group attached to the imino functional group at the C-4 position of the moxidectin structure. biomol.com This is why the compound is specifically referred to as having a methoxy-d3 group. The formal chemical name for this compound reflects this substitution: (2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20a'R)-2a1',20'-dihydroxy-4-((methoxy-d3 )imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'- science.govalfa-chemistry.commethano texilajournal.comscispace.comdioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one. biomol.com This targeted replacement results in a molecule with a slightly higher molecular weight than its non-deuterated counterpart but with nearly identical chemical properties. scispace.comresearchgate.net

Structural and Isotopic Properties of Moxidectin and this compound

| Property | Moxidectin | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₃₇H₅₃NO₈ | C₃₇H₅₀D₃NO₈ | wikipedia.orgbiomol.com |

| Molecular Weight | 639.83 g·mol⁻¹ | ~642.8 g·mol⁻¹ | wikipedia.orgbiomol.com |

| Isotopic Label | None | Deuterium (³H or D) | biomol.com |

| Site of Labeling | N/A | Methoxy group at C-4 position | biomol.com |

Rationale for Deuteration in Moxidectin-Related Research

This compound is primarily intended for use as an internal standard in quantitative analytical chemistry, particularly in methods involving gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). biomol.com The use of stable isotopically labeled molecules, such as deuterated derivatives, is considered the gold standard for internal standards. researchgate.net This is because their physical and chemical characteristics are almost identical to the target analyte (in this case, moxidectin). researchgate.net

This similarity ensures that the deuterated standard behaves like the analyte during sample preparation, extraction, and chromatographic separation. texilajournal.comscispace.com However, due to its higher mass, it can be clearly distinguished from the non-deuterated analyte by a mass spectrometer. texilajournal.com This co-elution and distinct mass signal allow this compound to serve as a robust reference point that compensates for variability and potential errors during the analytical process, such as ion suppression or enhancement in the mass spectrometer's ion source. clearsynth.comtexilajournal.com The use of deuterated standards significantly improves the precision, accuracy, and reliability of quantitative analysis. clearsynth.comtexilajournal.com A study characterizing the pharmacokinetics of moxidectin utilized this compound as the internal standard, monitoring the specific mass transitions of 640.4 to 528.5 m/z+ for moxidectin and 643.4 to 531.5 m/z+ for this compound to ensure accurate quantification. nih.gov

The strategic replacement of hydrogen with deuterium can have a significant impact on a molecule's metabolic fate, a principle leveraged in drug discovery and pharmacokinetic research. nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This phenomenon, known as the kinetic isotope effect, can make the C-D bond more resistant to metabolic cleavage by enzymes. nih.gov

In research, this property is invaluable. This compound can be used in studies to precisely track the absorption, distribution, metabolism, and excretion (ADME) of moxidectin. By administering moxidectin and using this compound as an internal standard for sample analysis, researchers can accurately measure the concentration of the parent drug in various biological matrices like plasma over time. nih.gov

Furthermore, deuteration aids in studying how a drug is broken down. If the deuterium atoms are placed at a known site of metabolic attack, the slower rate of metabolism at that position can help researchers identify other metabolic pathways, a phenomenon sometimes called "metabolic switching". nih.gov This allows for a more detailed understanding of the drug's biotransformation and the identification of its various metabolites. The highly lipophilic nature of moxidectin results in a wide distribution in the body and a long half-life, making precise quantification essential for understanding its complex pharmacokinetic profile. wikipedia.orgresearchgate.net Using a deuterated standard like this compound is critical for achieving the accuracy needed for these in-depth investigations. scispace.comnih.gov

Research Applications of this compound

| Application Area | Specific Use of this compound | Benefit | Reference |

|---|---|---|---|

| Analytical Chemistry | Internal Standard for LC-MS | Improves accuracy and precision by correcting for matrix effects and analytical variability. | clearsynth.combiomol.comtexilajournal.com |

| Pharmacokinetics (PK) | Tracer for quantifying parent drug in biological samples. | Enables accurate determination of drug concentration over time to define PK parameters (e.g., half-life, clearance). | nih.govnih.gov |

| Metabolism Studies | Investigative tool to study biotransformation pathways. | Helps identify metabolites and understand metabolic stability due to the kinetic isotope effect. | nih.gov |

Synthetic Methodologies for Deuterated Moxidectin

Semi-Synthetic Routes to Moxidectin (B1677422) Precursors (e.g., Nemadectin)

Moxidectin is a semi-synthetic derivative of Nemadectin (B27624). medkoo.comchemicalbook.comnih.gov The synthesis, therefore, begins with the production of its natural precursor, Nemadectin, a complex 16-membered macrocyclic lactone.

Nemadectin is produced through a fermentation process utilizing the bacterium Streptomyces cyaneogriseus subspecies noncyanogenus. medkoo.comresearchgate.netresearchgate.net This microorganism was originally discovered in a soil sample from Australia. medkoo.comchemicalbook.com The yield of Nemadectin from the fermentation broth is a critical factor for the efficient production of Moxidectin. Consequently, research efforts have focused on optimizing Nemadectin production by manipulating the genetic and regulatory elements of the Streptomyces strain. researchgate.net For instance, overexpressing positive regulatory genes like nemR or the entire Nemadectin biosynthetic gene cluster has been shown to significantly increase fermentation yields. researchgate.net

Once the Nemadectin is produced and extracted, it undergoes a multi-step semi-synthetic conversion to Moxidectin. researchgate.netmdpi.com A common patented pathway involves a four-step chemical modification sequence: google.com

Protection: The hydroxyl group at the C3' position of Nemadectin is protected to prevent it from reacting in the subsequent oxidation step. google.com

Oxidation: The secondary alcohol at the C23 position is oxidized to form a ketone intermediate (23-keto-nemadectin). researchgate.netgoogle.comcolab.ws

Deprotection: The protecting group from the C3' hydroxyl is removed. google.com

Oximation: The final step involves the reaction of the C23 ketone with a methoxylamine reagent to form the C23-methoxyimino group, yielding Moxidectin. chemicalbook.comresearchgate.netgoogle.com

The purity of the initial Nemadectin is crucial for synthesizing high-purity Moxidectin. google.com Purification of the fermentation product often involves techniques like macroporous adsorbent resin column chromatography to achieve a purity greater than 90%. google.com

Deuteration Strategies for Moxidectin-d3 Synthesis

The "-d3" designation in this compound indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. medchemexpress.com This labeling is typically targeted at the methoxy (B1213986) group of the C23-methoxyimino moiety, converting -OCH₃ to -OCD₃. This specific labeling is achieved during the final stages of the semi-synthetic route.

Direct hydrogen-deuterium (H-D) exchange is a strategy for replacing protons with deuterons on a fully formed molecule. This method involves exposing the substrate to a deuterium source, often in the presence of a catalyst. While widely used for probing protein structures through H-D exchange mass spectrometry, its application in targeted synthesis can be challenging due to the need for high selectivity. nih.govyoutube.com For small molecules, achieving site-specific deuteration without affecting other parts of the molecule requires carefully controlled conditions. researchgate.net

In the context of Moxidectin, a direct exchange reaction would need to selectively target the three protons on the methoxy group, which is chemically challenging without affecting other potentially reactive sites on the complex macrocyclic structure. Therefore, this method is less commonly employed for the specific synthesis of this compound compared to the incorporation of labeled building blocks.

A more precise and widely used strategy for synthesizing this compound is the incorporation of a deuterated building block during the chemical synthesis sequence. enamine.netnih.govenamine.net This approach ensures that the deuterium atoms are placed at the desired molecular position with high efficiency and isotopic enrichment.

The key step for this strategy is the oximation reaction, the final step in the conversion of the 23-keto-nemadectin intermediate to Moxidectin. researchgate.net Instead of using standard methoxylamine hydrochloride (CH₃ONH₂·HCl), the synthesis employs its deuterated counterpart, methoxylamine-d3 hydrochloride (CD₃ONH₂·HCl).

The reaction proceeds as follows: The 23-keto intermediate is reacted with methoxylamine-d3 hydrochloride in a suitable solvent system, often with a base like sodium acetate. chemicalbook.com The nitrogen of the deuterated methoxylamine attacks the ketone carbon, and after dehydration, the C=N double bond is formed, with the deuterated methoxy group (-OCD₃) attached to the nitrogen.

This method is highly efficient as it introduces the deuterium label in the final synthetic step, minimizing the potential for isotopic scrambling and ensuring the structural integrity of the final this compound product.

Interactive Table: Deuteration Strategies

| Strategy | Description | Application to this compound |

| Direct H-D Exchange | Replacement of hydrogen with deuterium on a pre-formed molecule using a deuterium source (e.g., D₂O) and a catalyst. researchgate.net | Less common due to the difficulty in selectively targeting the methoxy group without affecting other sites on the complex macrocycle. |

| Labeled Building Blocks | Use of a small, pre-deuterated molecule as a reagent in a larger chemical synthesis. enamine.netenamine.net | Preferred method. Utilizes methoxylamine-d3 hydrochloride in the final oximation step to convert the 23-keto intermediate into this compound. |

Analytical Assessment of Isotopic Purity and Enrichment in Synthesized this compound

After synthesis, it is imperative to verify the isotopic purity and the degree of deuterium enrichment in the this compound sample. This quality control step ensures the reliability of the labeled compound for its intended use, particularly as an internal standard. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental tool for confirming the success of the deuteration and quantifying isotopic enrichment. rsc.org It can precisely measure the mass-to-charge ratio (m/z) of the molecule. Unlabeled Moxidectin has a molecular weight of approximately 639.82 g/mol . chemicalbook.com The introduction of three deuterium atoms (each with an additional neutron compared to hydrogen) results in a mass increase of approximately 3 Da.

By analyzing the full scan mass spectrum, the relative abundance of the ion corresponding to this compound (e.g., [M+H]⁺ at m/z ≈ 643) versus the unlabeled Moxidectin ([M+H]⁺ at m/z ≈ 640) can be determined. colab.ws The isotopic enrichment is calculated by integrating the ion signals for the labeled and unlabeled species. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (-OCH₃) would be significantly diminished or absent compared to the spectrum of unlabeled Moxidectin. This confirms that the deuteration occurred at the intended site.

¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (-OCD₃) will show a characteristic triplet in the ¹³C NMR spectrum due to coupling with deuterium (which has a spin I=1), providing further confirmation of the label's position.

²H NMR (Deuterium NMR): A signal in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group provides direct evidence of successful deuterium incorporation.

Together, HRMS and NMR provide a comprehensive analytical assessment, confirming that the desired this compound has been synthesized with high isotopic enrichment and is structurally sound. rsc.org

Interactive Table: Analytical Assessment Techniques

| Technique | Information Provided | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Confirms mass increase due to deuteration. colab.ws Quantifies isotopic enrichment by comparing ion abundances. rsc.org | Verifies the presence of this compound (mass ≈ 642-643 Da) and calculates the percentage of the labeled compound versus any unlabeled residue. |

| ¹H NMR | Confirms the location of deuterium by observing the disappearance of proton signals. rsc.org | The absence of the characteristic -OCH₃ proton signal confirms successful labeling at the methoxy position. |

| ¹³C NMR | Confirms the location of deuterium through C-D coupling patterns. | The -OCD₃ carbon appears as a triplet, confirming the label's location. |

| ²H NMR | Directly detects the presence and location of deuterium atoms. rsc.org | A peak at the specific chemical shift for the methoxy group provides direct proof of deuteration. |

Advanced Analytical Applications of Moxidectin D3

Role of Moxidectin-d3 as an Internal Standard in Mass Spectrometry-Based Assays

The primary role of this compound in analytical chemistry is to function as an internal standard (IS) in quantitative mass spectrometry (MS). Because this compound has nearly identical physicochemical properties to the analyte, Moxidectin (B1677422), it co-elutes during chromatography and experiences similar effects during sample preparation and ionization. mdpi.com By adding a known amount of this compound to each sample, variations in sample extraction, handling, and instrument response can be normalized. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for potential analyte loss and fluctuations in the MS signal, thereby enhancing the reliability and robustness of the analytical method. mdpi.comlongdom.org

The use of this compound as an internal standard has been pivotal in the development of sensitive and specific methods for quantifying Moxidectin in a wide array of biological matrices. These methods are essential for pharmacokinetic and residue analysis studies.

Plasma and Blood: Numerous studies have validated methods using this compound for the determination of Moxidectin in plasma and blood. mdpi.comnih.govnih.gov For instance, a method developed for wombat plasma demonstrated that this compound behaved almost identically to Moxidectin, leading to recoveries of 95–105%. nih.govwildlifeteats.com This high level of recovery was maintained even when significant matrix interferences caused signal suppression. nih.govwildlifeteats.com Another study successfully used this compound to quantify Moxidectin in bovine plasma. mdpi.com Methods have also been established for human blood, enabling crucial pharmacokinetic studies. nih.gov

Tissue Extracts: The quantification of Moxidectin in various tissues is critical for understanding its distribution and for residue monitoring in food-producing animals. This compound is employed in methods developed for analyzing target tissues such as muscle, liver, kidney, and fat. researchgate.net For example, a UHPLC-MS/MS method was developed for the quantitation of moxidectin residues in lamb target tissues. researchgate.net

Feces: Fecal analysis helps in understanding the elimination pathways of Moxidectin. A method developed for analyzing wombat feces utilized this compound as an internal standard. nih.govwildlifeteats.com While this matrix required additional cleanup steps to reduce interferences from components like undigested chlorophyll, the use of the deuterated standard was crucial for accurate quantification. nih.gov

Fur: Fur can be a useful matrix for monitoring long-term exposure to certain compounds. An analytical method for Moxidectin in wombat fur was successfully developed using this compound, achieving a limit of detection of 0.5 ng/g. nih.govwildlifeteats.com

The table below summarizes the limits of detection (LOD) and quantification (LOQ) for Moxidectin in various matrices using this compound as an internal standard, as reported in a study on wombats. nih.gov

| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Plasma | 0.01 ng/mL | 0.05 ng/mL |

| Feces | 0.3 ng/g (dry weight) | Not specified |

| Fur | 0.5 ng/g | Not specified |

This table presents data from a specific study and may not be representative of all available methods.

Matrix effects, which include ion suppression or enhancement, are a major challenge in quantitative LC-MS analysis, particularly with complex biological samples. longdom.orgnih.gov These effects occur when co-eluting endogenous components from the matrix (e.g., salts, lipids, proteins) interfere with the ionization efficiency of the target analyte, leading to inaccurate and unreliable results. longdom.orgnih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. mdpi.comlongdom.org Since this compound co-elutes with Moxidectin and shares its chemical properties, it is affected by matrix interferences in the same way. mdpi.com Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard proportionally. nih.gov Therefore, by calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is effectively canceled out.

Research has shown that even with signal suppression as high as 20% in plasma samples, the use of this compound allowed for recoveries between 95% and 105%. nih.govwildlifeteats.com This demonstrates the power of using a co-eluting, stable isotope-labeled internal standard to ensure data accuracy despite significant matrix challenges. nih.govwildlifeteats.com While other strategies like optimizing sample preparation (e.g., solid-phase extraction, liquid-liquid extraction) and chromatographic separation are employed to reduce the matrix load, the internal standard remains the ultimate safeguard for correcting unavoidable matrix-induced variations. researchgate.netnih.govnih.gov

The development of robust and sensitive LC-MS/MS methods is central to the accurate quantification of Moxidectin, with this compound playing a key role. The optimization process involves several critical steps to achieve the desired selectivity, sensitivity, and speed. nih.govmdpi.comresearchgate.net

Chromatographic Separation: Optimization focuses on selecting the appropriate column and mobile phase to achieve good peak shape and separation from matrix interferences. nih.gov Reversed-phase columns, such as C18 or C8, are commonly used. nih.govnih.govresearchgate.net The mobile phase often consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency and peak shape. nih.govresearchgate.net Gradient elution is frequently employed to ensure efficient separation of Moxidectin and this compound from endogenous compounds. nih.govresearchgate.net

Mass Spectrometry Detection: The MS/MS parameters are tuned to maximize the signal for both Moxidectin and this compound. This involves selecting the appropriate ionization mode, typically electrospray ionization (ESI), which can be operated in either positive or negative mode depending on which provides a better response. nih.govresearchgate.net For Moxidectin and this compound, the precursor ions ([M+H]+) are selected and fragmented to produce specific product ions. mdpi.comresearchgate.net The monitoring of these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, minimizing the likelihood of interference from other compounds. nih.govresearchgate.net

The table below provides examples of optimized parameters from published LC-MS/MS methods that utilize this compound or other internal standards.

| Parameter | Method 1 (Bovine Plasma) mdpi.com | Method 2 (Human/Monkey/Mouse Plasma) researchgate.net | Method 3 (Rat Plasma) mdpi.com |

| Internal Standard | This compound | Abamectin | Avermectin B1a |

| Chromatography Column | Not specified | ACE C18 (50 × 50 mm, 3μ) | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) |

| Ionization Mode | ESI Positive | ESI Negative | ESI Positive |

| Mobile Phase | Not specified | 0.1% acetic acid and methanol:acetonitrile (1:1, v/v) | 10 mM ammonium formate with 0.1% formic acid and acetonitrile |

| Precursor Ion (m/z) - Moxidectin | 640.40 | 638.40 | 640.5 |

| Precursor Ion (m/z) - IS | 643.50 (this compound) | 871.50 (Abamectin) | 890.7 (Avermectin B1a) |

| Product Ion (m/z) - Moxidectin | 123.10 | 236.30 | Not specified |

This table compiles data from different studies for illustrative purposes.

While LC-MS/MS is the predominant technique for Moxidectin analysis due to the compound's high molecular weight and thermal lability, methods involving Gas Chromatography-Mass Spectrometry (GC-MS) have also been explored. GC-MS typically requires a derivatization step for non-volatile compounds like Moxidectin to increase their volatility and thermal stability. rsc.org

One study developed a GC-MS method for the related antiparasitic agent, ivermectin, which involved a pre-column derivatization with N,O-bis(trimethylsilyl)tri-fluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. rsc.org The researchers noted that this method could also be employed to determine other macrolide veterinary drugs, including Moxidectin. rsc.org For Moxidectin, a detection limit of 5.44 ng/g was achieved using this GC-MS approach. rsc.org Although less common than LC-MS, this demonstrates the potential applicability of GC-MS for Moxidectin residue analysis, especially when derivatization protocols are optimized. The use of a deuterated internal standard like this compound would be equally critical in a GC-MS method to correct for variability in the derivatization reaction and potential analyte loss during sample processing.

Method Validation Parameters for this compound Assisted Analytical Assays

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process according to international guidelines, such as those from the International Council for Harmonisation (ICH). amazonaws.comglobalresearchonline.net When this compound is used as an internal standard, its performance is integral to the validation of key parameters.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. globalresearchonline.neteuropa.eu To establish linearity, a series of calibration standards are prepared at different concentrations in the same biological matrix as the unknown samples. scielo.br this compound is added at a constant concentration to all standards, quality controls, and unknown samples.

A calibration curve is constructed by plotting the ratio of the Moxidectin peak area to the this compound peak area against the known concentration of Moxidectin in the standards. The relationship is typically evaluated using a linear regression model. amazonaws.comglobalresearchonline.net A high correlation coefficient (r²), ideally greater than 0.99, indicates a strong linear relationship. nih.govmdpi.com

The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. europa.eu The lower end of this range is the Limit of Quantification (LOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. amazonaws.com The use of this compound helps to ensure a stable and consistent response across this range, contributing to the establishment of a reliable calibration curve.

The table below shows examples of linearity and calibration ranges established for Moxidectin in various validated methods.

| Matrix | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Rat Plasma | Avermectin B1a | 1.00–200 | > 0.99 |

| Human/Monkey/Mouse Plasma | Abamectin | 0.1–1000 | ≥ 0.997 |

| Cattle Hair | Oxcarbazepine | 0.026–1.000 (ng/mg) | > 0.98 |

| Lamb Serum | Not specified | 2.0–100 | Not specified |

| Bovine Plasma | This compound | 1–500 | ≥ 0.998 |

This table compiles data from various studies mdpi.commdpi.comresearchgate.netscielo.brchromatographyonline.com to illustrate typical performance characteristics.

Pharmacokinetic Research Paradigms Utilizing Moxidectin D3

Application in Absorption, Distribution, and Elimination (ADE) Studies of Moxidectin (B1677422)

The study of Absorption, Distribution, and Elimination (ADE) is foundational to understanding a drug's behavior in the body. Moxidectin-d3 is a critical component in the analytical methods that generate the precise concentration data required for these assessments.

The establishment of accurate plasma concentration-time profiles is a primary objective in pharmacokinetics, providing essential data on the rate and extent of drug absorption and elimination. The use of this compound as an internal standard in LC-MS/MS assays is a validated approach for the precise quantification of moxidectin in plasma and blood samples. nih.gov In these methods, known quantities of this compound are added to biological samples. During LC-MS/MS analysis, the ratio of the signal from moxidectin to the signal from this compound is used to calculate the exact concentration of moxidectin, correcting for any variability in sample processing or instrument response. mdpi.comnih.gov

This methodology has been applied in numerous studies across various species to define key pharmacokinetic parameters. For instance, after oral administration in horses, moxidectin reached a peak plasma concentration (Cmax) of 70.3 ± 10.7 ng/mL. nih.gov In cattle, following a subcutaneous long-acting formulation, the plasma Cmax was 55.71 ± 15.59 ng/mL, achieved at a Tmax of 3.40 ± 3.36 days. nih.gov Studies in dogs and cats have also utilized these precise analytical techniques to characterize plasma profiles after both topical and oral administration. nih.govscience-line.comscience-line.com The data generated allows for the construction of detailed concentration-time curves, which are fundamental for understanding the drug's disposition. nih.gov

Table 1: Selected Pharmacokinetic Parameters of Moxidectin in Various Species This table is interactive. Click on the headers to sort the data.

| Species | Administration Route | Cmax (ng/mL) | Tmax (hours/days) | AUC (ng·day/mL) | Source(s) |

|---|---|---|---|---|---|

| Horses | Oral | 70.3 | ~24 h | 363.6 | nih.gov |

| Cattle | Subcutaneous (LA) | 55.71 | 3.4 d | 1278.95 | nih.gov |

| Dogs | Oral | 909.77 | 3.0 h | - | science-line.com |

| Dogs | Topical | 26.0 | 168 h (7 d) | - | nih.gov |

| Cats | Oral | 307.23 | 3.0 h | - | science-line.com |

| Cats | Topical | 11.9 | 96 h (4 d) | - | nih.gov |

| Sheep | Oral | 28.07 | 0.22 d | - | nih.gov |

| Sheep | Subcutaneous | 8.29 | 0.88 d | - | nih.gov |

| Rats | Subcutaneous | 575.51 | 0.04 d | 430.06 | nih.gov |

The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body tissues versus the plasma. Moxidectin is a highly lipophilic compound, which suggests extensive distribution into fatty tissues. nih.govresearchgate.net Accurate determination of moxidectin's Vd relies on the precise plasma concentration data obtained from bioanalytical methods employing this compound.

Studies have consistently shown that moxidectin has a large apparent volume of distribution. In humans infected with Onchocerca volvulus, the mean apparent volume of distribution (V/F) ranged from 2222 to 2421 L. plos.org In healthy individuals, the reported Vd/F is even larger, around 3000 L. nih.gov This large Vd contributes to moxidectin's long elimination half-life. nih.gov Comparative studies in animals further illustrate this characteristic. The apparent volume of distribution of moxidectin in dogs was reported to be 3.5 L/kg, whereas in cats it was 0.8 L/kg following spot-on application. nih.gov The significant differences in Vd across species underscore the importance of species-specific pharmacokinetic studies, which are made reliable through analytical tools like this compound.

Table 2: Apparent Volume of Distribution (Vd) of Moxidectin This table is interactive. Click on the headers to sort the data.

| Subject | Vd or V/F | Unit | Source(s) |

|---|---|---|---|

| Humans (infected) | 2222 - 2421 | L | plos.org |

| Humans (healthy) | ~3000 | L | nih.gov |

| Dogs | 3.5 | L/kg | nih.gov |

| Cats | 0.8 | L/kg | nih.gov |

Population Pharmacokinetic Modeling and Simulation for Moxidectin (using this compound as an analytical tool)

Population pharmacokinetic (PopPK) modeling is a sophisticated method used to quantify the typical pharmacokinetic characteristics of a drug and identify sources of variability in a target population. nih.gov This approach relies on sparse or rich concentration data collected from a representative group of individuals. The accuracy of these models is directly dependent on the quality of the input concentration data. The use of this compound in LC-MS/MS assays provides the high-quality data necessary for robust PopPK modeling. nih.gov

A PopPK study of moxidectin in adults infected with Strongyloides stercoralis utilized this approach. Capillary blood samples were analyzed for moxidectin using an LC-MS/MS method with this compound as the internal standard. nih.gov The resulting model characterized the influence of covariates, such as body weight, on drug clearance and allowed for simulations of different dosing strategies. nih.gov Similarly, PopPK and physiologically based pharmacokinetic (PBPK) modeling have been used to determine the extent of moxidectin excretion into breast milk and estimate infant exposure, providing critical information to support dosing recommendations. nih.gov These modeling and simulation efforts, underpinned by precise analytical data, are invaluable for optimizing drug therapy and informing regulatory decisions.

Investigation of Moxidectin Plasma Protein Binding Dynamics Utilizing this compound

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound (free) fraction is generally considered pharmacologically active. nih.gov Investigating the plasma protein binding of moxidectin requires highly sensitive analytical methods to accurately measure the concentration of the free drug, which is often very low. This compound is instrumental in the LC-MS/MS methods used for this purpose.

A study investigating the protein binding of moxidectin in the serum of several marsupial species utilized equilibrium dialysis coupled with LC-MS/MS. nih.gov This technique physically separates the free drug from the protein-bound drug. The subsequent quantification of moxidectin in the dialysate (representing the free fraction) and the original serum (representing the total concentration) allows for the calculation of the free drug percentage. The precision afforded by using a deuterated internal standard like this compound is crucial for accurately measuring the low concentrations of free drug. The research revealed an unusual concentration-dependent binding, where the percentage of free moxidectin decreased as the total drug concentration increased. nih.gov This highlights the complexity of drug-protein interactions and the necessity of precise analytical techniques to uncover such dynamics.

Comparative Pharmacokinetic Analysis of Moxidectin Across Different Host Species (supported by this compound analytical methods)

Understanding how drug pharmacokinetics differ across species is vital in veterinary medicine for effective and safe use. Moxidectin is used in a wide range of animals, and its pharmacokinetic profile can vary significantly between them. msdvetmanual.com Analytical methods validated with this compound provide a consistent and reliable platform for conducting these comparative studies.

Research has demonstrated notable differences in moxidectin's disposition among various species. For instance, a comparison of oral administration in dogs and cats showed that dogs achieved a much higher maximum plasma concentration (Cmax) than cats (909.77 ng/mL vs. 307.23 ng/mL). science-line.com A study comparing moxidectin and ivermectin in horses found that moxidectin had a significantly more prolonged residence time, with a mean residence time (MRT) of 18.4 days compared to 4.8 days for ivermectin. nih.gov In sheep, the route of administration dramatically impacts pharmacokinetics; oral dosing resulted in a much higher Cmax but a shorter MRT compared to subcutaneous injection (12.55 days vs. 16.80 days). nih.gov These comparative analyses, which depend on accurate quantification of the drug in each species, highlight differences in absorption, distribution, and elimination, and are essential for tailoring treatment protocols to specific animals. science-line.commsdvetmanual.com The consistent use of this compound-based analytical methods ensures that observed differences are due to true physiological variation rather than analytical artifact.

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Moxidectin | MOX |

| This compound | Deuterated Moxidectin |

| Ivermectin | IVM |

| Imidacloprid | - |

| Praziquantel | - |

| Fipronil | - |

| Pyriproxyfen | - |

| Carprofen | - |

| Abamectin | - |

| Oxcarbazepine | - |

| Doramectin | DRM |

| Nemadectin (B27624) | - |

Metabolic Studies and Isotope Effects of Moxidectin D3

Probing Moxidectin (B1677422) Metabolic Pathways through Deuterium (B1214612) Labeling

Deuterium labeling serves as a powerful technique to trace the metabolic fate of a drug and to identify its metabolites. By replacing specific hydrogen atoms with deuterium, researchers can utilize mass spectrometry to distinguish the drug and its metabolic products from endogenous compounds.

Identification and Characterization of Moxidectin Metabolites

The metabolism of moxidectin, while limited, has been shown to occur, primarily through oxidation. In vitro studies using hepatic microsomes from various species have demonstrated that moxidectin is metabolized to a small extent. nih.gov The primary metabolites identified are monohydroxylated derivatives, with the C29-monohydroxymethyl metabolite being a significant product in several species. nih.govresearchgate.netnih.govdrugbank.com Another identified metabolite is the C14-mono-hydroxymethyl derivative. nih.gov

The use of Moxidectin-d3, where deuterium atoms are placed at metabolically active sites, would be instrumental in confirming these pathways. The resulting metabolites would exhibit a characteristic mass shift corresponding to the number of deuterium atoms, facilitating their unambiguous identification in complex biological matrices. For instance, if the methoxy (B1213986) group at position 23 were deuterated (d3), any metabolite retaining this group would be readily identifiable.

Evaluation of Moxidectin Metabolic Stability and Apparent Clearance Rates

Metabolic stability is a critical parameter in drug development, influencing the half-life and bioavailability of a compound. Moxidectin is known for its long persistence in the body, which is partly attributed to its relatively low metabolic clearance. plos.org Studies have indicated that the extent of moxidectin metabolism varies across species. For example, in vitro studies with hepatic microsomes showed the greatest metabolism in sheep (32.7%) and the least in pigs (0.8%). researchgate.netnih.gov

Deuterium labeling can significantly impact metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, often leading to a slower rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com Therefore, the metabolic stability of this compound is expected to be higher than that of moxidectin if the deuteration occurs at a primary site of metabolism. This increased stability would likely result in a lower apparent intrinsic clearance rate.

Examination of Kinetic Isotope Effects in Moxidectin Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered by substituting an isotope of an atom at a bond that is broken during the reaction. In the context of drug metabolism, this is most commonly observed with deuterium substitution for hydrogen.

Impact of Deuteration on Cytochrome P450-Mediated Metabolism of Moxidectin

The metabolism of moxidectin is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A being identified as a key player. nih.govresearchgate.netnih.gov The formation of hydroxylated metabolites involves the cleavage of a C-H bond. nih.gov

Potential for Alteration of Metabolic Switching Pathways due to Deuteration

When the metabolism at a primary site is slowed by deuteration, the metabolic machinery of the body may compensate by increasing metabolism at alternative sites. This phenomenon is known as metabolic switching or metabolic shunting. juniperpublishers.comnih.govosti.gov

Role of this compound in Understanding Drug Transporter Interactions (e.g., P-glycoprotein, BCRP)

Efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) play a crucial role in limiting the distribution of drugs to various tissues and facilitating their elimination. solvobiotech.commdpi.com Moxidectin has been identified as a substrate for both P-gp and BCRP. nih.govnih.govnih.govresearchgate.netnih.govavma.orgnih.govresearchgate.netnih.gov However, some studies suggest that moxidectin is a weaker substrate for P-gp compared to other macrocyclic lactones like ivermectin and that its disposition is largely P-gp-independent. plos.orgnih.govresearchgate.net

The interaction with these transporters can be investigated using in vitro models. For instance, studies in rat hepatocytes have shown that inhibitors of P-gp (verapamil) and MRPs (MK571, indomethacin, probenecid) significantly increase the intracellular accumulation of moxidectin, while a BCRP inhibitor (fumitremorgin C) had no effect in that specific system. nih.gov Conversely, other research has clearly identified moxidectin as a substrate for BCRP. nih.gov

This compound can serve as a valuable tool in these studies. As deuteration does not typically alter the affinity of a drug for transporters, this compound can be used as a stable, isotopically labeled tracer in transport assays. Its distinct mass allows for precise quantification and differentiation from any endogenous interfering substances, thereby facilitating more accurate and sensitive measurements of transporter-mediated efflux.

Interactive Data Table: Effect of Transporter Inhibitors on Moxidectin Accumulation

The following table summarizes findings from a study on the impact of various transporter inhibitors on the intracellular concentration of moxidectin in rat hepatocytes. nih.gov

| Inhibitor | Target Transporter | Concentration | Effect on Moxidectin AUC |

| Verapamil | P-glycoprotein (P-gp) | 10 µM | 48.7% increase |

| MK571 | Multidrug Resistance-Associated Proteins (MRPs) | 100 µM | 49.8% increase |

| Indomethacin | Multidrug Resistance-Associated Proteins (MRPs) | 10 µM | 49.9% increase |

| Probenecid | Multidrug Resistance-Associated Proteins (MRPs) | 3.8 mM | 57.2% increase |

| Fumitremorgin C | Breast Cancer Resistance Protein (BCRP) | 5 µM | No significant effect |

Stability and Degradation Pathway Investigations Using Moxidectin D3

Assessment of Moxidectin (B1677422) Stability under Various Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.

Moxidectin's stability is significantly influenced by pH. Under acidic conditions, Moxidectin undergoes degradation to form several products. Research has shown that acid hydrolysis can lead to the formation of two notable degradation products: 3,4-epoxy-moxidectin (B13842493) and 23-keto-nemadectin. nih.govchemicalsknowledgehub.com In one study, treatment with 0.2 M HCl at room temperature was used to induce degradation and isolate these products for characterization. medchemexpress.com Another investigation using 1 M HCl also demonstrated the progression of degradation over time. researchgate.net

In alkaline conditions, the degradation of Moxidectin proceeds through different pathways. Reaction with an alkali has been shown to produce the 2-epi and Δ2,3 isomers of Moxidectin. nih.gov These reactions are characteristic of the oxahydrindene portion of the macrocyclic lactone structure. nih.gov

The use of a deuterated analogue like Moxidectin-d3 in such studies would be advantageous. The deuterium (B1214612) atoms are not expected to alter the fundamental degradation pathways but would provide a distinct mass signature for the parent compound and its degradation products in mass spectrometry analysis, facilitating their differentiation from artifacts and non-deuterated contaminants.

Oxidative stress is another critical factor in the stability of Moxidectin. Studies have shown that Moxidectin is susceptible to oxidation. For instance, the degradation product 23-keto-nemadectin has been observed to a lesser extent after oxidation, in addition to its formation under acidic hydrolysis. nih.gov The specific sites of oxidation can be numerous, leading to a complex mixture of degradation products.

In contrast to its susceptibility to hydrolysis and oxidation, Moxidectin has demonstrated good stability under thermal stress. nih.gov subjecting the drug substance to heat did not result in significant degradation, indicating a degree of thermal robustness. nih.govdntb.gov.ua

In both oxidative and thermal degradation studies, this compound would serve as a valuable tool. By tracking the mass-shifted peaks corresponding to the deuterated molecule and its potential degradants, researchers can more easily identify and quantify the extent of degradation, even in complex matrices.

Identification and Structural Characterization of Moxidectin Degradation Products (Assisted by Deuterium Labeling and NMR)

The precise identification and structural elucidation of degradation products are crucial for ensuring the safety and quality of a drug. Deuterium labeling, in conjunction with powerful analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), is instrumental in this process.

While studies specifically detailing the degradation of this compound are not prevalent in the reviewed literature, the use of hydrogen/deuterium (H/D) exchange studies on Moxidectin serves a similar purpose. nih.gov H/D exchange experiments, where labile protons in the molecule are replaced with deuterium, can help to identify the number and location of acidic protons and provide clues about the structure of degradation products.

The structural characterization of Moxidectin's degradation products has been accomplished through a combination of techniques. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of the degradation products. nih.govnih.gov For example, FTMS analysis showed molecular ion peaks for Moxidectin at m/z 640.38412, and for its degradation products, impurity 1 (3,4-epoxy-moxidectin) at m/z 656.37952 and impurity 2 (23-keto-nemadectin) at m/z 611.35684. nih.gov

NMR spectroscopy, including 1H, 13C, and various 2D NMR experiments (COSY, HSQC, NOESY), has been pivotal in confirming the structures of these degradation products. nih.govdntb.gov.ua For instance, detailed NMR studies revealed differences in the chemical shifts at positions C-22 and C-24, which helped to identify an isomer of Moxidectin, (23Z)-moxidectin, formed under acidic conditions. nih.gov

The use of this compound from the outset of a degradation study would streamline the identification process. The known mass shift of +3 Da would allow for the rapid identification of deuterated degradation products in complex chromatograms, distinguishing them from endogenous or exogenous interferences.

Table 1: Major Degradation Products of Moxidectin

| Degradation Product | Formation Condition | Method of Identification | Reference |

|---|---|---|---|

| 3,4-epoxy-moxidectin | Acid Hydrolysis | LC-MS, NMR | nih.govchemicalsknowledgehub.com |

| 23-keto-nemadectin | Acid Hydrolysis, Oxidation | LC-MS, NMR | nih.govchemicalsknowledgehub.com |

| 2-epi-moxidectin | Alkali-Induced | LC-MS | nih.gov |

| Δ2,3-moxidectin | Alkali-Induced | LC-MS | nih.gov |

Methodologies for Monitoring and Quantifying Moxidectin Degradation Products in Research Samples

Once degradation products have been identified, robust analytical methods are required to monitor and quantify their presence in research and stability samples. These methods are essential for setting specifications for impurities and ensuring the quality of the drug substance and product.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques used for the separation and quantification of Moxidectin and its degradation products. researchgate.net These methods often employ C18 columns and gradient elution to achieve adequate separation of the various components. researchgate.netnih.gov

Detection is typically performed using UV detectors or, for higher sensitivity and specificity, mass spectrometry (MS). researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for quantification, offering low limits of detection and the ability to monitor specific precursor-to-product ion transitions for both the parent drug and its degradation products.

In such quantitative assays, this compound is an ideal internal standard. It co-elutes with Moxidectin but is distinguished by its higher mass, allowing for accurate correction of any variability in sample preparation and instrument response. The mass transitions for Moxidectin (640.4 → 528.5 m/z) and this compound (643.4 → 531.5 m/z) are monitored for this purpose. The development of stability-indicating HPLC methods is crucial for separating known impurities and degradation products from the main component, ensuring accurate quantification. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Moxidectin |

| This compound |

| 3,4-epoxy-moxidectin |

| 23-keto-nemadectin |

| 2-epi-moxidectin |

| Δ2,3-moxidectin |

| (23Z)-moxidectin |

Future Research Trajectories and Broader Implications

Expanding the Utility of Deuterated Avermectins and Milbemycins in Fundamental Research

Moxidectin (B1677422) belongs to the milbemycin class of macrocyclic lactones, which, along with the avermectins, are known for their potent antiparasitic properties. dergipark.org.trdergipark.org.tr Both groups of compounds are produced by soil-dwelling organisms of the genus Streptomyces and share a similar macrocyclic lactone structure. nih.gov Their primary mechanism of action involves binding to glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite. dergipark.org.trmdpi.com This targeted action makes them relatively safe for use in mammals, where these specific channels are not present. mdpi.com

The introduction of deuterium (B1214612) into the molecular structure of avermectins and milbemycins, creating compounds like Moxidectin-d3, significantly broadens their application in fundamental research. Deuterated standards are particularly valuable in pharmacokinetic and metabolic studies. mdpi.comfrontiersin.org For instance, the long half-life of moxidectin in species like sheep and dogs has been a subject of pharmacokinetic research. frontiersin.org The use of a deuterated analog allows for precise quantification of the parent drug in biological matrices, helping researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile with greater accuracy.

Furthermore, deuterated avermectins and milbemycins can serve as powerful tools in studies investigating drug resistance mechanisms. nih.gov There is growing evidence that overexpression of P-glycoprotein (P-gp) and other ABC transporters can reduce the efficacy of some macrocyclic lactones. nih.gov By using deuterated standards in quantitative assays, researchers can accurately measure drug concentrations within cells or tissues, providing insights into how these transporters affect drug accumulation and contribute to resistance. nih.gov This fundamental knowledge is crucial for developing strategies to overcome resistance and for designing next-generation antiparasitic agents.

Recent research has also explored the potential of moxidectin to target proteins in other parasitic organisms, such as the apicomplexan parasites that cause malaria. mdpi.com Studies have shown that moxidectin can interact with and inhibit the function of importin α (IMPα) proteins in Plasmodium falciparum and Toxoplasma gondii. mdpi.com The use of deuterated moxidectin in such research would enable precise measurement of its binding affinity and inhibitory constants, providing a clearer understanding of its mechanism of action against these important pathogens.

Integration of this compound in Novel and Advanced Analytical Platforms

The quantification of moxidectin in various biological and environmental samples is essential for both research and regulatory purposes. A variety of analytical techniques have been employed for this purpose, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and more advanced methods like liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). dergipark.org.trdergipark.org.trmdpi.com

The integration of this compound as an internal standard in these advanced analytical platforms, particularly those based on mass spectrometry, is a critical step towards achieving highly accurate and reliable results. scioninstruments.comclearsynth.com In mass spectrometry, the signal intensity of an analyte can be influenced by various factors, including matrix effects, where other components in the sample can enhance or suppress the ionization of the target compound. scioninstruments.comclearsynth.com this compound, being chemically and physically almost identical to the non-labeled moxidectin, co-elutes during chromatography and experiences the same matrix effects. texilajournal.com By comparing the signal of the analyte to that of the known concentration of the deuterated internal standard, these variations can be corrected for, leading to more precise and accurate quantification. clearsynth.comtexilajournal.com

Several studies have highlighted the development of sensitive LC-MS/MS methods for the determination of moxidectin in various matrices, such as plasma, tissues, and milk. mdpi.comresearchgate.net These methods often rely on the use of an appropriate internal standard to ensure the quality of the data. While some methods have used structurally related compounds as internal standards, the use of a stable isotope-labeled standard like this compound is considered the gold standard. scispace.comcrimsonpublishers.com This is because structural analogs may have different chromatographic retention times and ionization efficiencies, which can lead to inaccuracies in quantification. nih.gov

The table below summarizes some of the advanced analytical platforms used for the quantification of Moxidectin, where the integration of a deuterated standard like this compound would be highly beneficial.

| Analytical Platform | Matrix | Detection Method | Key Advantages of Integrating this compound |

| UHPLC-MS/MS | Rat Plasma | Multiple Reaction Monitoring (MRM) | Improved accuracy and precision by correcting for matrix effects and extraction variability. mdpi.com |

| LC-MS/MS | Human Blood and Plasma | Multiple Reaction Monitoring (MRM) | Enables sensitive quantification from small sample volumes, with the internal standard ensuring robustness. researchgate.net |

| UHPLC-MS/MS | Lamb Tissues (Muscle, Kidney, Liver, Fat) | Tandem Mass Spectrometry | Ensures high recovery and reproducibility in complex tissue matrices. researchgate.net |

| HPLC with Fluorescence Detection | Various | Fluorescence | While not a mass spectrometry technique, a deuterated standard could still be useful in validating extraction efficiency if analyzed by a secondary MS method. mdpi.com |

Contribution of Isotope-Labeled Standards to Enhanced Research Reproducibility, Accuracy, and Robustness

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of modern quantitative analysis and significantly contributes to the reproducibility, accuracy, and robustness of research findings. crimsonpublishers.comresearchgate.net The nearly identical physicochemical properties of a SIL-IS to its corresponding analyte make it the ideal tool for correcting errors that can occur at various stages of an analytical workflow. nih.govresearchgate.net

One of the most significant contributions of SIL-IS is the correction for matrix effects in mass spectrometry. scioninstruments.comclearsynth.com Biological samples are complex mixtures, and co-eluting compounds can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. texilajournal.com Because the SIL-IS behaves in the same way as the analyte in the ion source, the ratio of their signals remains constant, allowing for accurate quantification despite these matrix-induced variations. crimsonpublishers.com

Furthermore, SIL-IS compensate for variability in sample preparation, including extraction efficiency and sample loss during handling. nih.gov Since the labeled standard is added to the sample at the beginning of the workflow, any loss of the analyte during extraction or other processing steps will be mirrored by a proportional loss of the SIL-IS. nih.gov This ensures that the final calculated concentration of the analyte is accurate, even if the recovery is not 100%.

The use of SIL-IS also enhances the precision of the analytical method. crimsonpublishers.com By providing a stable reference point for every sample, they minimize the impact of instrument drift and fluctuations in detector response. scioninstruments.com This leads to lower coefficients of variation and greater confidence in the quantitative results. scispace.com

The table below outlines the key contributions of isotope-labeled standards to the quality of research data.

| Contribution | Description | Impact on Research Quality |

| Correction for Matrix Effects | The SIL-IS experiences the same ion suppression or enhancement as the analyte in the mass spectrometer's ion source. texilajournal.comcrimsonpublishers.com | Accuracy: Ensures that the measured concentration is a true reflection of the actual concentration, free from the influence of the sample matrix. |

| Compensation for Sample Loss | The SIL-IS accounts for any loss of the analyte during sample extraction, cleanup, and handling. nih.gov | Accuracy and Robustness: Provides reliable results even with variable sample recovery, making the method more rugged. |

| Improved Precision | Acts as a stable reference in every sample, correcting for instrument variability and drift. scioninstruments.com | Reproducibility: Reduces the variability between measurements, leading to more consistent and reproducible data. |

| Accurate Calibration | Used to create calibration curves that are more reliable than those based on external standards alone. clearsynth.com | Accuracy: Ensures that the relationship between signal response and concentration is accurately determined. |

| Method Validation | Essential for the validation of bioanalytical methods according to regulatory guidelines, demonstrating the method's reliability. clearsynth.comtexilajournal.com | Robustness and Reliability: Provides confidence that the analytical method is fit for its intended purpose. |

Q & A

Q. What are the primary research applications of Moxidectin-d³ in pharmacokinetic studies?

Moxidectin-d³ is primarily used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify unlabeled moxidectin in biological matrices. Its near-identical chemical structure to the target analyte minimizes matrix effects and improves analytical precision. Researchers should validate its use by comparing retention times, ion ratios, and matrix-matched calibration curves to ensure specificity and accuracy .

Q. How should researchers validate the stability of Moxidectin-d³ under varying experimental conditions?

Stability validation should include:

- Short-term stability : Assess degradation after 24 hours in autosampler conditions (e.g., 4°C).

- Long-term stability : Test over 30 days at -80°C.

- Freeze-thaw stability : Perform ≥3 cycles. Data should be analyzed using ANOVA to compare mean peak areas across conditions, with <15% coefficient of variation (CV) indicating acceptable stability. Reference deuterated analogs with similar structural stability (e.g., Medroxyprogesterone-d³ protocols) for methodological guidance .

Q. What criteria determine the optimal concentration range for Moxidectin-d³ in calibration curves?

Calibration curves should span 1–200 ng/mL, covering expected physiological concentrations. Use weighted (1/x²) linear regression to account for heteroscedasticity. Include a minimum of six calibration points, with back-calculated concentrations within ±20% of nominal values (±15% at the lower limit of quantification). Cross-validate with at least three independent runs .

Advanced Research Questions

Q. How can researchers address discrepancies in plasma concentration data when using Moxidectin-d³ as an internal standard?

Q. What experimental designs are recommended for assessing Moxidectin-d³’s cross-reactivity in multiplex assays?

Adopt a mixed-methods approach :

- Quantitative : Spike Moxidectin-d³ into samples containing structurally related macrocyclic lactones (e.g., ivermectin, doramectin) and quantify cross-reactivity via LC-MS/MS.

- Qualitative : Use molecular docking simulations to predict binding interactions with antibody-based assay components. Report cross-reactivity as a percentage relative to the target analyte, with thresholds <5% considered acceptable .

Q. How should researchers optimize extraction recovery rates for Moxidectin-d³ in complex matrices like adipose tissue?

- Solid-phase extraction (SPE) : Compare C18 vs. hydrophilic-lipophilic balance (HLB) cartridges, adjusting pH (2.5–6.5) to maximize recovery.

- Matrix effects : Evaluate via post-extraction spiking, with recovery rates ≥70% deemed acceptable. Include a table summarizing recovery rates (±SD) across three extraction protocols, referencing peer-reviewed SPE methodologies for deuterated compounds .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing inter-laboratory variability in Moxidectin-d³ quantification?

Use Bland-Altman plots to assess bias between laboratories and Mandel’s h/k statistics to identify outliers. Report intra- and inter-day precision as %CV, with meta-analysis of variance (ANOVA) to isolate sources of variability (e.g., column batch effects, MS ionization efficiency) .

Q. How can researchers reconcile conflicting pharmacokinetic data from studies using Moxidectin-d³?

Conduct a systematic review with the following steps:

- Data harmonization : Normalize AUC₀–∞ values by body weight and dosing regimen.

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., unvalidated internal standards).

- Meta-regression : Adjust for covariates like species (e.g., bovine vs. human plasma). Publish raw data in supplementary materials to enable reanalysis .

Methodological Best Practices

Q. What protocols ensure ethical and reproducible use of Moxidectin-d³ in preclinical studies?

- Ethics : Declare deuterated compound use in animal/human protocols, emphasizing no therapeutic intent.

- Data sharing : Deposit raw LC-MS/MS files in repositories (e.g., MetaboLights) with standardized metadata.

- Replicability : Document instrument parameters (e.g., collision energy, dwell time) using the "Experimental/Materials and Methods" template from medicinal chemistry journals .

Q. How should researchers address isotopic exchange concerns in long-term Moxidectin-d³ storage?

- Stability testing : Monitor deuterium loss via high-resolution MS every six months.

- Storage : Use amber vials at -80°C under argon to minimize photodegradation and oxidation.

- Documentation : Report lot-specific stability data in supplementary materials to inform future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.